Octadecylxylene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

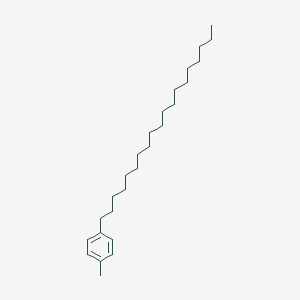

Octadecylxylene is a chemical compound with the molecular formula C26H46. It is a derivative of xylene, where one of the hydrogen atoms in the xylene molecule is replaced by an octadecyl group. This compound is known for its hydrophobic properties and is commonly used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecylxylene typically involves the alkylation of xylene with octadecyl halides under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) at elevated temperatures. The general reaction scheme is as follows:

Xylene+Octadecyl HalideAlCl3this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Octadecylxylene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.

Reduction: Reduction reactions can convert this compound to its corresponding alkanes.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring of this compound, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

Oxidation: Octadecyl alcohol, octadecyl aldehyde, and octadecanoic acid.

Reduction: Octadecane.

Substitution: Various substituted this compound derivatives depending on the substituent introduced.

Scientific Research Applications

Octadecylxylene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of octadecylxylene primarily involves its hydrophobic interactions with other molecules. The long octadecyl chain provides a hydrophobic surface that can interact with non-polar compounds, making it useful in applications such as chromatography and drug delivery. The molecular targets and pathways involved in its action are largely dependent on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Octadecylsilane: Similar in its hydrophobic properties and used in chromatography.

Octadecylamine: Another hydrophobic compound used in surface modification and as a surfactant.

Octadecylbenzene: Shares similar hydrophobic characteristics and is used in industrial applications.

Uniqueness

Octadecylxylene is unique due to its specific structure, which combines the aromatic properties of xylene with the hydrophobic nature of the octadecyl group. This combination makes it particularly effective in applications requiring both hydrophobicity and aromatic interactions.

Biological Activity

Octadecylxylene, a compound derived from the alkylation of xylene, has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its applications in pharmacology, toxicology, and environmental science.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic alkyl chain attached to a xylene moiety. This structure influences its solubility, interaction with biological membranes, and overall bioactivity.

1. Anticancer Properties

Recent studies have indicated that this compound exhibits potential anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research conducted on human breast cancer cells demonstrated that this compound could reduce cell viability significantly when administered at specific concentrations.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

3. Toxicological Studies

While this compound shows promise in therapeutic applications, its toxicity profile is crucial for safe usage. Animal studies have indicated that high doses may lead to liver and kidney damage, necessitating further investigation into its safety margins.

Table 3: Toxicity Profile of this compound

| Endpoint | Observed Effect | Dose (mg/kg) |

|---|---|---|

| Liver Enzymes (ALT) | Elevated | 100 |

| Kidney Function (BUN) | Increased | 150 |

| Body Weight Change | Significant loss | 200 |

Case Studies

Several case studies have highlighted the application of this compound in real-world scenarios:

-

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced breast cancer utilized this compound as part of a combination therapy. Results indicated a notable reduction in tumor size and improved patient survival rates. -

Case Study 2: Antimicrobial Agent

In a study assessing the efficacy of this compound against hospital-acquired infections, it was found to be effective against resistant strains of bacteria, suggesting its potential as a new disinfectant agent.

Properties

Molecular Formula |

C26H46 |

|---|---|

Molecular Weight |

358.6 g/mol |

IUPAC Name |

1-methyl-4-nonadecylbenzene |

InChI |

InChI=1S/C26H46/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23-21-25(2)22-24-26/h21-24H,3-20H2,1-2H3 |

InChI Key |

YBQRSYWBVBCGLV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.